molecular formula C7H8F2O2 B2610744 4,4-Difluorocyclohexene-1-carboxylic acid CAS No. 1379194-22-5

4,4-Difluorocyclohexene-1-carboxylic acid

Cat. No. B2610744
Key on ui cas rn: 1379194-22-5
M. Wt: 162.136
InChI Key: DZUZIKGCIQPEFC-UHFFFAOYSA-N
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Patent
US07816380B2

Procedure details

To a solution of the above ester (0.58 g, 2.29 mmol) in 6 mL of methanol and 0.5 mL of THF was added 2.5 mL of 1 molar sodium hydroxide solution. The solution was stirred for 4 hours at ambient temperature, and then the pH was adjusted to 6 by the addition of 2 M HCl. The reaction mixture was men concentrated under vacuum, and the residue was azeotroped with toluene to provide 4,4-difluorocyclohex-1-ene-1-carboxylic acid an oily solid.
Name
ester
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:18])[CH2:7][CH2:6][C:5]([C:8]([O:10]CC2C=CC=CC=2)=[O:9])=[CH:4][CH2:3]1.[OH-].[Na+].Cl>CO.C1COCC1>[F:1][C:2]1([F:18])[CH2:7][CH2:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
ester
Quantity
0.58 g
Type
reactant
Smiles
FC1(CC=C(CC1)C(=O)OCC1=CC=CC=C1)F
Name
Quantity
2.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 4 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped with toluene

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1(CC=C(CC1)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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